Cas no 1214356-51-0 (2,5-Di(pyridin-4-yl)isonicotinic acid)

2,5-Di(pyridin-4-yl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-di(pyridin-4-yl)isonicotinic acid
- 2,5-Di(pyridin-4-yl)isonicotinic acid
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- Inchi: 1S/C16H11N3O2/c20-16(21)13-9-15(12-3-7-18-8-4-12)19-10-14(13)11-1-5-17-6-2-11/h1-10H,(H,20,21)
- InChI Key: YNIAKMLMHRGEDE-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2C=CN=CC=2)=NC=C1C1C=CN=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 351
- Topological Polar Surface Area: 76
- XLogP3: 1.5
2,5-Di(pyridin-4-yl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001459-250mg |
2,5-Di(pyridin-4-yl)isonicotinic acid |
1214356-51-0 | 95% | 250mg |
$960.40 | 2023-09-04 | |
Alichem | A029001459-500mg |
2,5-Di(pyridin-4-yl)isonicotinic acid |
1214356-51-0 | 95% | 500mg |
$1617.60 | 2023-09-04 | |
Alichem | A029001459-1g |
2,5-Di(pyridin-4-yl)isonicotinic acid |
1214356-51-0 | 95% | 1g |
$2866.05 | 2023-09-04 |
2,5-Di(pyridin-4-yl)isonicotinic acid Related Literature
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on 2,5-Di(pyridin-4-yl)isonicotinic acid
Introduction to 2,5-Di(pyridin-4-yl)isonicotinic Acid (CAS No: 1214356-51-0)
2,5-Di(pyridin-4-yl)isonicotinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1214356-51-0, belongs to the class of heterocyclic carboxylic acids, characterized by its fused pyridine and isonicotinic acid moieties. The structural arrangement of this molecule imparts unique electronic and steric properties, making it a promising candidate for various biochemical applications.
The synthesis of 2,5-Di(pyridin-4-yl)isonicotinic acid involves a multi-step process that typically begins with the functionalization of pyridine derivatives. The introduction of substituents at the 4-position of pyridine rings enhances the compound's reactivity and binding affinity, which are critical for its biological activity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in drug discovery programs.
One of the most compelling aspects of 2,5-Di(pyridin-4-yl)isonicotinic acid is its potential as a scaffold for developing novel therapeutic agents. The presence of multiple nitrogen atoms in its structure allows for interactions with various biological targets, including enzymes and receptors. This characteristic has made it a focus of interest in the design of small-molecule inhibitors for diseases such as cancer, inflammation, and neurodegenerative disorders.
Recent research has highlighted the pharmacological properties of 2,5-Di(pyridin-4-yl)isonicotinic acid by investigating its interactions with key biological pathways. Studies have demonstrated its ability to modulate the activity of enzymes such as kinases and phosphodiesterases, which are often implicated in disease mechanisms. For instance, preliminary in vitro studies have shown that this compound exhibits inhibitory effects on certain tyrosine kinases, suggesting its potential as an anti-cancer agent.
The compound's structural features also make it a valuable tool for developing probes in biochemical research. Its ability to bind to specific targets with high selectivity allows researchers to dissect complex signaling networks and understand the mechanisms underlying various diseases. This has opened up new avenues for drug discovery by providing a framework for identifying lead compounds that can be further optimized.
In addition to its therapeutic potential, 2,5-Di(pyridin-4-yl)isonicotinic acid has shown promise in material science applications. The electronic properties of its pyridine rings make it suitable for use in organic electronics, where it can contribute to the development of novel materials for sensors and optoelectronic devices. This interdisciplinary application underscores the versatility of this compound beyond traditional pharmaceuticals.
The chemical stability and solubility profile of 2,5-Di(pyridin-4-yl)isonicotinic acid are also areas of active investigation. Researchers are exploring ways to enhance its bioavailability while maintaining its biological activity. This involves optimizing synthetic routes to produce derivatives with improved pharmacokinetic properties. Such efforts are crucial for translating laboratory findings into effective clinical treatments.
Future directions in the study of 2,5-Di(pyridin-4-yl)isonicotinic acid include exploring its role in drug delivery systems. Nanotechnology-based approaches are being investigated to encapsulate this compound within delivery vehicles that can target specific tissues or cells. This could significantly enhance its therapeutic efficacy by ensuring controlled release and localized action.
The environmental impact of synthesizing and using 2,5-Di(pyridin-4-yl)isonicotinic acid is another consideration that is gaining traction in research discussions. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices align with broader goals in pharmaceutical chemistry to create environmentally responsible drugs.
In conclusion, 2,5-Di(pyridin-4-yl)isonicotinic acid (CAS No: 1214356-51-0) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new possibilities for this molecule, it is poised to play an increasingly important role in advancing medical science and technological innovation.
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